Cas no 96426-21-0 (Gly-Arg-Gly-Asp-Ser)

Gly-Arg-Gly-Asp-Ser (GRGDS) ist ein synthetisches Pentapeptid, das aus den Aminosäuren Glycin, Arginin, Glycin, Asparaginsäure und Serin besteht. Es ist eine hochwirksame Sequenz, die an Integrin-Rezeptoren bindet und dadurch Zelladhäsionsprozesse moduliert. GRGDS wird häufig in der biomedizinischen Forschung eingesetzt, um Zell-Matrix-Interaktionen zu untersuchen oder als funktionelles Element in Biomaterialien zu dienen. Seine präzise Struktur und reproduzierbare Synthese gewährleisten eine zuverlässige Performance in Anwendungen wie Gewebezüchtung oder Wirkstofffreisetzung. Die Sequenz zeichnet sich durch hohe Spezifität und biologische Aktivität aus, was sie zu einem wertvollen Werkzeug in der Zellbiologie und Materialwissenschaft macht.
Gly-Arg-Gly-Asp-Ser structure
Gly-Arg-Gly-Asp-Ser structure
Produktname:Gly-Arg-Gly-Asp-Ser
CAS-Nr.:96426-21-0
MF:C17H30N8O9
MW:490.468303203583
MDL:MFCD00076459
CID:804976
PubChem ID:24895169

Gly-Arg-Gly-Asp-Ser Chemische und physikalische Eigenschaften

Namen und Kennungen

    • L-Serine,glycyl-L-arginylglycyl-L-a-aspartyl-
    • GLY-ARG-GLY-ASP-SER
    • GRGDS
    • H-Gly-Arg-Gly-Asp-Ser-OH
    • 2ACOH 2H2O
    • Gly-Arg-Gly-Asp-Ser-OH
    • glycyl-arginyl-glycyl-aspartyl-serine
    • GRGDS 1
    • GRGDS,FIBRONECTIN ATTACHMENT PEPTIDE
    • L-Serine,glycyl-L-arginylglycyl-L-a-aspartyl
    • L-Serine, N-[N-[N-(N2-glycyl-L-arginyl)glycyl]-L-α-aspartyl]- (ZCI)
    • L
    • Glycyl-L-arginylglycyl-L-α-aspartyl-L-serine (ACI)
    • 103: PN: WO2012045822 PAGE: 9 unclaimed sequence
    • 10: PN: WO2011036326 SEQID: 14 unclaimed protein
    • 11: PN: JP2003089648 SEQID: 12 unclaimed
    • 11: PN: US20050118158 SEQID: 11 unclaimed sequence
    • 11: PN: WO2010033220 SEQID: 76 unclaimed protein
    • 12: PN: KR20090132815 PAGE: 3 claimed sequence
    • 12: PN: KR20090132911 SEQID: 107 claimed protein
    • 12: PN: US20130052712 SEQID: 13 claimed protein
    • 13: PN: JP2004000070 SEQID: 15 unclaimed protein
    • 13: PN: KR20160113372 SEQID: 13 claimed sequence
    • 13: PN: KR20160129982 SEQID: 13 claimed sequence
    • 13: PN: WO03020279 PAGE: 61 unclaimed sequence
    • 13: PN: WO2011025158 SEQID: 13 claimed sequence
    • 154: PN: WO2021030905 SEQID: 167 claimed protein
    • 15: PN: JP2003210166 SEQID: 15 unclaimed protein
    • 15: PN: JP2004049921 SEQID: 15 unclaimed protein
    • 15: PN: KR20120114072 SEQID: 13 unclaimed protein
    • 15: PN: WO2008032712 SEQID: 16 unclaimed sequence
    • 16: PN: US20140004158 SEQID: 17 claimed sequence
    • 16: PN: WO2006075784 SEQID: 16 claimed sequence
    • 16: PN: WO2014022515 SEQID: 16 unclaimed protein
    • 17: PN: WO03037247 SEQID: 15 unclaimed sequence
    • 18: PN: WO2021024265 SEQID: 23 claimed protein
    • 1: PN: JP2004000471 SEQID: 15 unclaimed protein
    • 1: PN: JP2013135740 PAGE: 2 claimed sequence
    • 1: PN: US20100168025 SEQID: 1 unclaimed protein
    • 1: PN: WO0063247 SEQID: 26 unclaimed sequence
    • 1: PN: WO0200270 SEQID: 5 claimed protein
    • 1: PN: WO2006115295 SEQID: 5 unclaimed sequence
    • 1: PN: WO2010104208 SEQID: 1 claimed sequence
    • 1: PN: WO2013002311 SEQID: 1 claimed protein
    • 1: PN: WO2013181713 SEQID: 1 claimed protein
    • 1: PN: WO2015117158 SEQID: 3 claimed sequence
    • 20: PN: GB2411230 PAGE: 10 unclaimed sequence
    • 20: PN: KR20140027031 SEQID: 21 claimed protein
    • 213: PN: WO2014145050 SEQID: 237 claimed protein
    • 21: PN: US20040242483 SEQID: 7 unclaimed sequence
    • 21: PN: WO2010033240 SEQID: 76 unclaimed sequence
    • 22: PN: US20050036980 SEQID: 22 claimed sequence
    • 22: PN: WO02074968 SEQID: 22 unclaimed sequence
    • 23: PN: WO2012082950 PAGE: 70 claimed sequence
    • 24: PN: WO2008050907 SEQID: 24 claimed sequence
    • 25: PN: JP2009072081 SEQID: 63 unclaimed protein
    • 27: PN: FR2860236 PAGE: 6 claimed protein
    • 2: PN: EP2988130 SEQID: 2 claimed protein
    • 2: PN: JP2002369878 SEQID: 12 unclaimed sequence
    • 2: PN: JP2006045206 PAGE: 20 claimed sequence
    • 2: PN: JP2006045207 PAGE: 21 claimed sequence
    • NCGC00167212-01
    • 96426-21-0
    • L-Serine, N-(N-(N-(N2-glycyl-L-arginyl)glycyl)-L-alpha-aspartyl)-
    • MFCD00076459
    • BDBM50006330
    • NH2-Gly-Arg-Gly-Asp-Ser
    • BDBM50414896
    • SCHEMBL17440322
    • (3S)-3-{2-[(2S)-2-(2-AMINOACETAMIDO)-5-CARBAMIMIDAMIDOPENTANAMIDO]ACETAMIDO}-3-{[(1S)-1-CARBOXY-2-HYDROXYETHYL]CARBAMOYL}PROPANOIC ACID
    • Gly-Arg-Gly-Asp-Ser, >=97% (HPLC)
    • AS-77819
    • CHEMBL417553
    • DTXSID60914518
    • 3-{[2-({2-[(2-Amino-1-hydroxyethylidene)amino]-5-carbamimidamido-1-hydroxypentylidene}amino)-1-hydroxyethylidene]amino}-4-[(1-carboxy-2-hydroxyethyl)imino]-4-hydroxybutanoic acid
    • 3-{2-[2-(2-Amino-acetylamino)-5-guanidino-pentanoylamino]-acetylamino}-N-(1-carboxy-2-hydroxy-ethyl)-succinamic acid
    • (3S)-3-[[2-[[(2S)-2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-4-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-4-oxobutanoic acid
    • HY-P0295
    • DA-74133
    • (6S,12S,15S)-1-amino-6-(2-aminoacetamido)-12-(carboxymethyl)-15-(hydroxymethyl)-1-imino-7,10,13-trioxo-2,8,11,14-tetraazahexadecan-16-oic acid
    • G12228
    • Gly-Arg-Gly-Asp-Ser
    • MDL: MFCD00076459
    • Inchi: 1S/C17H30N8O9/c18-5-11(27)23-8(2-1-3-21-17(19)20)14(31)22-6-12(28)24-9(4-13(29)30)15(32)25-10(7-26)16(33)34/h8-10,26H,1-7,18H2,(H,22,31)(H,23,27)(H,24,28)(H,25,32)(H,29,30)(H,33,34)(H4,19,20,21)/t8-,9-,10-/m0/s1
    • InChI-Schlüssel: RGNVSYKVCGAEHK-GUBZILKMSA-N
    • Lächelt: [C@@H](CC(=O)O)(NC(=O)CNC(=O)[C@@H](NC(=O)CN)CCCNC(N)=N)C(=O)N[C@@H](CO)C(=O)O

Berechnete Eigenschaften

  • Genaue Masse: 490.21400
  • Monoisotopenmasse: 490.21357456g/mol
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 11
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 17
  • Schwere Atomanzahl: 34
  • Anzahl drehbarer Bindungen: 21
  • Komplexität: 785
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 3
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Oberflächenladung: 0
  • Tautomerzahl: 32
  • XLogP3: -7.9
  • Topologische Polaroberfläche: 302

Experimentelle Eigenschaften

  • Farbe/Form: fest
  • PSA: 299.15000
  • LogP: -2.21460
  • Löslichkeit: Nicht bestimmt

Gly-Arg-Gly-Asp-Ser Sicherheitsinformationen

  • Transportnummer gefährlicher Stoffe:NONH for all modes of transport
  • WGK Deutschland:3
  • Lagerzustand:Powder -20°C 3 years In solvent -80°C 6 months   -20°C 1 month

Gly-Arg-Gly-Asp-Ser Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
ChemScence
CS-7044-2mg
Gly-Arg-Gly-Asp-Ser
96426-21-0 95.05%
2mg
$60.0 2022-04-26
Biosynth
PFA-4189-V-0.5 mg
Fibronectin Active Fragment (GRGDS)
96426-21-0
0.5 mg
$44.00 2023-01-03
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
SA04298-5mg
Gly-Arg-Gly-Asp-Ser
96426-21-0 ≥97% (HPLC)
5mg
¥4208.0 2024-07-18
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajce44688-5mg
Gly-Arg-Gly-Asp-Ser
96426-21-0 98%
5mg
¥981.00 2022-04-26
TRC
H253240-10mg
H-Gly-Arg-Gly-Asp-Ser-OH TFA salt
96426-21-0
10mg
$ 375.00 2022-06-04
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
X80415-25mg
Gly-Arg-Gly-Asp-Ser
96426-21-0 ≥98%
25mg
¥2608.0 2023-09-05
TRC
H253240-25mg
H-Gly-Arg-Gly-Asp-Ser-OH TFA salt
96426-21-0
25mg
$ 770.00 2022-06-04
eNovation Chemicals LLC
Y1015402-5mg
Gly-Arg-Gly-Asp-Ser
96426-21-0 98%
5mg
$175 2024-06-06
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajce44688-25mg
Gly-Arg-Gly-Asp-Ser
96426-21-0 98%
25mg
¥2941.00 2022-04-26
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
G876110-25mg
Gly-Arg-Gly-Asp-Ser
96426-21-0 ≥98%
25mg
¥3,260.00 2022-01-13

Gly-Arg-Gly-Asp-Ser Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
Referenz
Functionalized poly(propylene fumarate) made by ring-opening polymerization using magnesium catalysts for three dimension printing
, World Intellectual Property Organization, , ,

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Reagents: Diisopropylethylamine Solvents: Dimethylformamide
1.2 Reagents: Diisopropylethylamine ,  1-[Bis(dimethylamino)methylene]-1H-benzotriazolium hexafluorophosphate(1-) 3-oxi… ;  4 h, rt
1.3 Reagents: Diisopropylethylamine ,  1-[Bis(dimethylamino)methylene]-1H-benzotriazolium hexafluorophosphate(1-) 3-oxi… ;  4 h, rt
1.4 Reagents: Diisopropylethylamine ,  1-[Bis(dimethylamino)methylene]-1H-benzotriazolium hexafluorophosphate(1-) 3-oxi… ;  4 h, rt
1.5 Reagents: Trifluoroacetic acid ,  Triisopropylsilane Solvents: Water ;  2 h, rt
Referenz
Core-Shell Nanosized Assemblies Mediated by the α-β Cyclodextrin Dimer with a Tumor-Triggered Targeting Property
Quan, Chang-Yun; Chen, Jing-Xiao; Wang, Hui-Yuan; Li, Cao; Chang, Cong; et al, ACS Nano, 2010, 4(7), 4211-4219

Herstellungsverfahren 3

Reaktionsbedingungen
Referenz
Magnesium Catalyzed Polymerization of End Functionalized Poly(propylene maleate) and Poly(propylene fumarate) for 3D Printing of Bioactive Scaffolds
Wilson, James A.; Luong, Derek; Kleinfehn, Alex P.; Sallam, Sahar; Wesdemiotis, Chrys; et al, Journal of the American Chemical Society, 2018, 140(1), 277-284

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Reagents: 1-Hydroxybenzotriazole ,  Diisopropylethylamine ,  1-[Bis(dimethylamino)methylene]-1H-benzotriazolium hexafluorophosphate(1-) 3-oxi… Solvents: Dimethylformamide ;  3 h, rt
1.2 Reagents: Piperidine Solvents: Dimethylformamide ;  30 min, rt
1.3 Reagents: 1-Hydroxybenzotriazole ,  Diisopropylethylamine ,  1-[Bis(dimethylamino)methylene]-1H-benzotriazolium hexafluorophosphate(1-) 3-oxi… Solvents: Dimethylformamide ;  1 h, rt
1.4 Reagents: Piperidine Solvents: Dimethylformamide ;  30 min, rt
1.5 Reagents: 1-Hydroxybenzotriazole ,  Diisopropylethylamine ,  1-[Bis(dimethylamino)methylene]-1H-benzotriazolium hexafluorophosphate(1-) 3-oxi… Solvents: Dimethylformamide ;  1 h, rt
1.6 Reagents: Piperidine Solvents: Dimethylformamide ;  30 min, rt
1.7 Reagents: 1-Hydroxybenzotriazole ,  Diisopropylethylamine ,  1-[Bis(dimethylamino)methylene]-1H-benzotriazolium hexafluorophosphate(1-) 3-oxi… Solvents: Dimethylformamide ;  1 h, rt
1.8 Reagents: Piperidine Solvents: Dimethylformamide ;  30 min, rt
1.9 Reagents: 1-Hydroxybenzotriazole ,  Diisopropylethylamine ,  1-[Bis(dimethylamino)methylene]-1H-benzotriazolium hexafluorophosphate(1-) 3-oxi… Solvents: Dimethylformamide ;  1 h, rt
1.10 Reagents: Piperidine Solvents: Dimethylformamide ;  30 min, rt
1.11 Reagents: Trifluoroacetic acid Solvents: Water ;  2 h, rt
Referenz
Preparation of tri(ethylene glycol) grafted core-shell type polymer support for solid-phase peptide synthesis
Kim, Jaehi; Kim, Seojung; Shin, Dong-Sik ; Lee, Yoon-Sik, Journal of Peptide Science, 2018, 24(2),

Herstellungsverfahren 5

Reaktionsbedingungen
1.1 Reagents: O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate
1.2 Reagents: O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate
1.3 Reagents: O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate
1.4 Reagents: O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate
1.5 Reagents: Trifluoroacetic acid ,  Triisopropylsilane Solvents: Water ;  90 min, rt
Referenz
Photopolymerized dynamic hydrogels with tunable viscoelastic properties through thioester exchange
Brown, Tobin E.; Carberry, Benjamin J.; Worrell, Brady T.; Dudaryeva, Oksana Y.; McBride, Matthew K.; et al, Biomaterials, 2018, 178, 496-503

Herstellungsverfahren 6

Reaktionsbedingungen
1.1 Solvents: Acetonitrile ,  Water ;  20 min, pH 7.4
Referenz
A photo-degradable supramolecular hydrogel for selective delivery of microRNA into 3D-cultured cells
Zhou, Zhengquan; Yi, Qikun; Xia, Tingting; Yin, Wencui; Kadi, Adnan A.; et al, Organic & Biomolecular Chemistry, 2017, 15(10), 2191-2198

Herstellungsverfahren 7

Reaktionsbedingungen
1.1 Reagents: Methanesulfonic acid ,  Thioanisole ,  m-Cresol Solvents: Trifluoroacetic acid
1.2 Reagents: Thioanisole ,  Trifluoromethanesulfonic acid Solvents: Trifluoroacetic acid
Referenz
Synthesis and deblocking of peptides containing β-cyclohexyl aspartic acid residues
Kalashnikov, V. V.; Troshkov, M. L.; Samukov, V. V., Zhurnal Obshchei Khimii, 1990, 60(8), 1910-18

Gly-Arg-Gly-Asp-Ser Raw materials

Gly-Arg-Gly-Asp-Ser Preparation Products

Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:96426-21-0)Gly-Arg-Gly-Asp-Ser
A900164
Reinheit:99%
Menge:25mg
Preis ($):261.0